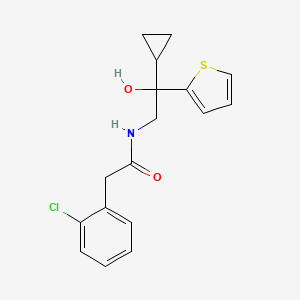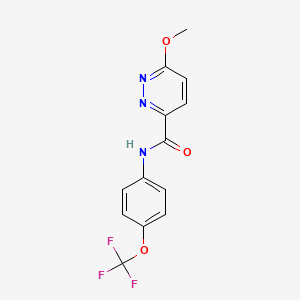
6-methoxy-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a pyridazine derivative that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is a selective inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-methoxy-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is involved in the synthesis of various chemical compounds with potential pharmacological activities. For example, it has been used in the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds exhibit significant herbicidal activities, suggesting a potential application in agricultural chemistry. The structural modifications on the pyridazine ring, particularly with electron-withdrawing groups, have been essential for enhancing herbicidal activity (Xu et al., 2012).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown antimicrobial and antifungal activities. For instance, novel thieno[2,3-c]pyridazines have demonstrated antibacterial activities, providing a basis for developing new antibiotics. These activities were evaluated against various pathogenic bacteria and fungi, indicating the compounds' potential as new antimicrobial agents (Al-Kamali et al., 2014).
Cytotoxicity and Anticancer Properties
Some derivatives of this compound have been investigated for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research suggests potential applications in cancer therapy, where these compounds could be utilized as chemotherapeutic agents due to their ability to inhibit the growth of cancer cells (Hassan et al., 2014).
Inhibition of Kinases
The synthesis of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, involving the use of related chemical structures, has shown promising results in inhibiting c-Met kinase. This kinase is implicated in various cancers, and its inhibition could lead to the development of new anticancer drugs. These compounds have displayed significant in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, suggesting their potential in cancer treatment (Liu et al., 2020).
Mecanismo De Acción
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase .
Mode of Action
It’s known that compounds with a 4-(trifluoromethoxy)phenyl fragment can act as inhibitors of human soluble epoxide hydrolase . In general, inhibitors work by binding to their target enzyme and preventing it from catalyzing its reaction.
Biochemical Pathways
Inhibition of this enzyme leads to an increase in EET levels, which have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
The presence of the trifluoromethoxy group in other compounds has been associated with improved pharmacokinetic properties, including increased bioavailability .
Result of Action
Inhibition of soluble epoxide hydrolase, which this compound may target, generally results in anti-inflammatory and vasodilatory effects due to increased levels of eets .
Propiedades
IUPAC Name |
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMVYDNCVCQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

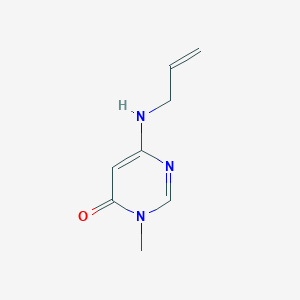
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)
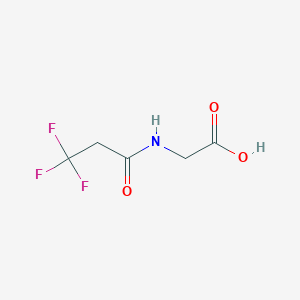
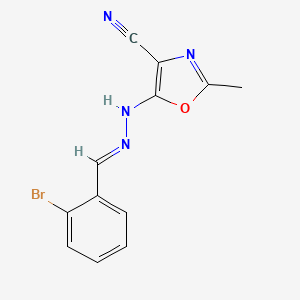
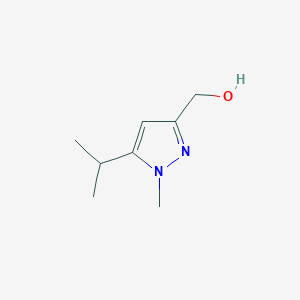
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
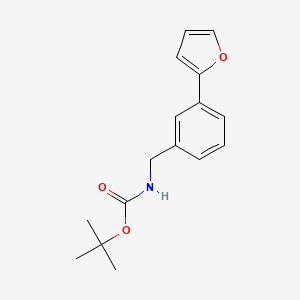
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
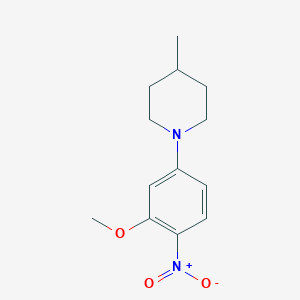
![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
